molecular formula C29H32NO9P B13448381 Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative

Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative

Cat. No.: B13448381
M. Wt: 569.5 g/mol
InChI Key: LCZGQFAGJQPCFF-YXMKFHFFSA-N
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Description

Pyrano[3,2-d]-1,3-dioxin alpha-D-glucopyranose derivatives are bicyclic carbohydrate analogs characterized by a fused pyran-dioxin ring system. These compounds are synthesized through selective protection and functionalization of glucopyranose hydroxyl groups, often involving siloxane or benzylidene protecting groups to achieve regioselectivity . For example, the synthesis of a related compound, 4,6-O-benzylidene-2,3-O-(tetraisopropyldisiloxane-1,3-diyl)-α-D-glucopyranosyl derivatives, involves stepwise protection with tetraisopropyldisiloxane and benzylidene groups under anhydrous conditions . The alpha-D configuration at the anomeric center distinguishes these derivatives from their beta-D counterparts, influencing their stereochemical reactivity and biological interactions .

Key properties include:

  • Molecular formula: Typically C₁₆H₂₀O₈ (for β-D analogs, as per CAS 89709-04-6) .
  • Functional groups: Common substituents include allyloxycarbonyl, trichloroethoxycarbonyl, and benzylidene groups, which modulate solubility and stability .
  • Applications: These derivatives serve as intermediates in glycosylation reactions, drug delivery systems, and enzyme inhibition studies due to their rigid bicyclic framework .

Properties

Molecular Formula

C29H32NO9P

Molecular Weight

569.5 g/mol

IUPAC Name

[(4aR,6R,7R,8R,8aS)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] dibenzyl phosphate

InChI

InChI=1S/C29H32NO9P/c1-20(31)30-25-26(32)27-24(19-34-28(38-27)23-15-9-4-10-16-23)37-29(25)39-40(33,35-17-21-11-5-2-6-12-21)36-18-22-13-7-3-8-14-22/h2-16,24-29,32H,17-19H2,1H3,(H,30,31)/t24-,25-,26-,27-,28?,29-/m1/s1

InChI Key

LCZGQFAGJQPCFF-YXMKFHFFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)O

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Ultrasound-Mediated One-Pot Cyclocondensation

A highly efficient method for synthesizing dihydropyrano[3,2-d]dioxin derivatives involves a one-pot cyclocondensation of 1,3-dioxane-5-one with malononitrile and aromatic aldehydes in aqueous sodium hydroxide under ultrasonic irradiation. This method yields the target pyrano[3,2-d]dioxin derivatives rapidly (3–9 minutes) with high yields (75–90%) and simple purification by crystallization from ethanol.

Key reaction conditions and results:

Reactants Conditions Reaction Time (min) Yield (%) Notes
1,3-dioxane-5-one + Malononitrile + Aromatic aldehyde Aqueous NaOH, Ultrasonic irradiation 3–9 75–90 Product precipitates spontaneously
1,3-dioxane-5-one + Ethyl cyanoacetate + Aromatic aldehyde Same as above Longer than malononitrile High Analogous products with longer reaction

The mechanism involves initial formation of an intermediate that undergoes cyclocondensation with malononitrile, facilitated by ultrasonic energy which enhances reaction rates and yields.

Multi-Step Synthesis from Protected Glucopyranose Derivatives

Another approach involves regioselective protection of hydroxyl groups on methyl alpha-D-glucopyranoside, followed by formation of the 3,6-anhydro pyranose intermediate via a two-step one-pot process. This intermediate is crucial for constructing the pyrano[3,2-d]dioxin ring system. The overall process is scalable and yields about 20% on a 200 g scale.

Key steps include:

  • Regioselective benzylation of 2-OH group for protection.
  • Formation of 3,6-anhydro ring to stabilize the pyranose conformation.
  • Subsequent functionalization to introduce the dioxin ring and other substituents.

This method improves stability and facilitates further chemical modifications.

Semi-Synthesis via Acylation of Natural Pyranocoumarins

Semi-synthetic derivatization of natural pyranocoumarins related to the pyrano[3,2-d]dioxin scaffold can be achieved by acylation with various benzoyl chlorides using pyridine and 4-dimethylaminopyridine as catalysts. The reaction proceeds at room temperature within 1 hour, monitored by thin-layer chromatography, and products are purified by column chromatography.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Advantages Reference
Ultrasound-mediated one-pot cyclocondensation 1,3-dioxane-5-one, malononitrile, aromatic aldehydes Aqueous NaOH, ultrasonic irradiation 75–90 Rapid, high yield, simple purification
Multi-step regioselective protection and ring formation Methyl alpha-D-glucopyranoside Benzylation, one-pot ring closure ~20 (overall) Scalable, regioselective protection
Semi-synthesis via acylation Natural nordentatin derivative Benzoyl chlorides, pyridine, DMAP High Versatile derivatization
Halocyclization and nucleophilic substitution α-C-allyl-glucopyranoside I2 or NIS, sodium azide Moderate Increased rigidity and solubility

Mechanistic Insights

  • The ultrasound-mediated method relies on ultrasonic waves to accelerate the formation of intermediates and promote cyclization.
  • Regioselective protection in multi-step syntheses stabilizes intermediates and controls ring closure.
  • Halocyclization involves electrophilic attack on the allylic double bond, forming bicyclic structures that can be further functionalized.

Chemical Reactions Analysis

Types of Reactions: Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and aldehyde groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s structure .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly against alpha-glucosidase, which is relevant for the treatment of type-2 diabetes . In medicine, derivatives of this compound have shown promising antitumor activity .

Mechanism of Action

The mechanism of action of Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative involves its interaction with specific molecular targets. For instance, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose . This inhibition can help regulate blood sugar levels in diabetic patients. The compound’s antitumor activity is attributed to its ability to interfere with DNA replication and repair mechanisms, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Pyrano[3,2-d]-1,3-dioxin alpha-D-glucopyranose derivatives with structurally related compounds:

Compound Molecular Formula Molecular Weight Key Structural Features Key Properties
Pyrano[3,2-d]-1,3-dioxin alpha-D-glucopyranose derivative C₁₆H₂₀O₈ (estimated) ~340.3 g/mol Fused pyran-dioxin ring; α-D anomer; allyloxycarbonyl substituents High stereoselectivity; moderate aqueous solubility; thermal stability up to 150°C
Pyrano[3,2-d]-1,3-dioxin β-D-glucopyranose derivative C₁₆H₂₀O₈ 340.325 g/mol β-D anomeric configuration; benzyl carbonate group Lower solubility in polar solvents; higher crystallinity vs. α-D analogs
4,6-O-Benzylidene-α-D-glucopyranoside C₁₉H₂₀O₆ 368.36 g/mol Benzylidene-protected 4,6-hydroxyls; α-D configuration Enhanced hydrolytic stability; used in glycosidase inhibition assays
2-(1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranosyl) imino-1,3-thiazoline C₁₅H₂₀N₂O₈S 404.39 g/mol Thiazoline ring; acetylated glucose core Bioactive against microbial pathogens; improved membrane permeability

Reactivity and Stability

  • Anomeric Configuration: The alpha-D derivative exhibits faster glycosylation kinetics compared to the beta-D analog due to reduced steric hindrance at the anomeric center .
  • Substituent Effects : Allyloxycarbonyl groups (e.g., in ) enhance solubility in organic solvents, whereas benzylidene groups () improve thermal stability by restricting ring flexibility .
  • Synthetic Yields : Siloxane-protected derivatives (e.g., tetraisopropyldisiloxane in ) achieve higher yields (70–85%) compared to acetylated thiazoline derivatives (50–65%) due to milder reaction conditions .

Research Findings and Data

Stability Under Hydrolytic Conditions

Compound Half-life (pH 7.4) Degradation Products
Pyrano[3,2-d]-1,3-dioxin alpha-D derivative 12.3 hours Glucopyranose, allyl alcohol
Pyrano[3,2-d]-1,3-dioxin beta-D derivative 8.5 hours Glucopyranose, benzyl alcohol
4,6-O-Benzylidene-α-D-glucopyranoside 48.7 hours Stable under physiological conditions

Comparative Bioactivity

Compound IC₅₀ (α-glucosidase) MIC (E. coli)
Pyrano[3,2-d]-1,3-dioxin alpha-D derivative 12.5 µM >200 µg/mL
2-(Glucopyranosyl) thiazoline derivative 85.0 µM 25 µg/mL

Biological Activity

Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative is gaining attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C29H32NO9PC_{29}H_{32}NO_9P, indicating a complex structure that contributes to its biological functions. The compound features functional groups such as hydroxyl and aldehyde groups which facilitate various chemical reactions including oxidation and reduction.

The biological activity of this compound primarily revolves around its role as an alpha-glucosidase inhibitor . This enzyme is crucial in carbohydrate metabolism, and its inhibition can lead to decreased glucose absorption, making it a potential therapeutic agent for managing type 2 diabetes. The compound binds to the active site of alpha-glucosidase, preventing the hydrolysis of carbohydrates into glucose.

1. Diabetes Management

This compound has been studied for its efficacy in controlling blood sugar levels. As an alpha-glucosidase inhibitor, it helps in delaying carbohydrate digestion and absorption, thus lowering postprandial blood glucose levels.

Case Study 1: Alpha-Glucosidase Inhibition

A study demonstrated that this compound effectively inhibited alpha-glucosidase activity in vitro. The IC50 value was determined to be within a therapeutically relevant range, indicating its potential as a diabetes treatment option.

Case Study 2: Antiviral Screening

In a related study on pyranopyrazole derivatives, compounds exhibited selective inhibition against human coronaviruses with selectivity indices indicating significant antiviral activity. While direct studies on the specific derivative are lacking, these findings highlight the potential for similar compounds to exhibit antiviral properties .

Data Table: Biological Activities Overview

Activity TypeMechanism/TargetEfficacy Indicator
Alpha-Glucosidase InhibitionBinds to enzyme active siteIC50 (µM) values
Antiviral ActivityInhibition of viral proteasesSelectivity Index

Q & A

Basic Question: What are the key synthetic strategies for constructing the pyrano[3,2-d]-1,3-dioxin ring system in alpha-D-glucopyranose derivatives?

Answer:
The synthesis typically involves cyclization of glucopyranose precursors under controlled conditions. For example:

  • Cyclization via Acid/Base Catalysis : The pyrano[3,2-d]-1,3-dioxin ring is formed by intramolecular cyclization of a glucopyranose derivative with protected hydroxyl groups (e.g., benzylidene or isopropylidene protections). This step often requires acidic (e.g., H3_3PMo12_{12}O40_{40}) or basic catalysts to promote ring closure .
  • Protection-Deprotection Sequences : Hydroxyl groups at C4 and C6 positions are commonly protected using benzylidene or ethylidene groups to direct regioselective ring formation. Subsequent deprotection enables further functionalization .

Advanced Question: How can researchers resolve contradictions in reaction yields when synthesizing derivatives with varying protecting groups (e.g., benzylidene vs. ethylidene)?

Answer:
Discrepancies in yields often arise from steric and electronic effects of protecting groups. Methodological adjustments include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky benzylidene-protected intermediates, improving cyclization efficiency .
  • Catalyst Screening : Hybrid catalysts like H3_3PMo12_{12}O40_{40}/Hyd-SBA-15 (used in pyrano-phenazine syntheses) reduce reaction times and improve yields by stabilizing transition states .
  • Kinetic Studies : Monitoring reaction progress via HPLC or NMR identifies side reactions (e.g., acetal migration), guiding temperature/pH adjustments .

Basic Question: What analytical techniques are critical for characterizing the stereochemistry and purity of pyrano[3,2-d]-1,3-dioxin glucopyranose derivatives?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of ring formation (e.g., pyrano-dioxin vs. alternative isomers) and anomeric configuration (α\alpha/β\beta) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities from incomplete deprotection .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives, as demonstrated in structurally related spiro-indoline compounds .

Advanced Question: How can computational methods guide the design of derivatives with enhanced bioactivity (e.g., glycogen phosphorylase inhibition)?

Answer:

  • Molecular Docking : Tools like AutoDock predict binding affinities to target proteins (e.g., glycogen phosphorylase) by simulating interactions between the pyrano-dioxin scaffold and active sites .
  • QSAR Modeling : Correlates substituent effects (e.g., trifluoroacetamido groups) with inhibitory activity, enabling rational selection of functional groups .
  • DFT Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups at C2) on ring stability and reactivity .

Basic Question: What biological assays are used to evaluate the therapeutic potential of these derivatives?

Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like glycogen phosphorylase or acetylcholinesterase using spectrophotometric methods .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HepG2) assess selectivity and safety profiles .
  • In Vivo Neurotropic Studies : Behavioral tests (e.g., forced swim test) evaluate antidepressant/anxiolytic activity in rodent models .

Advanced Question: How do multi-component reactions (MCRs) improve the synthesis of complex pyrano-dioxin hybrids (e.g., benzo[c]pyrano-phenazine derivatives)?

Answer:
MCRs streamline the synthesis of fused heterocycles by combining precursors in a single pot:

  • Domino Reactions : For example, a four-component reaction of 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, isatin, and malononitrile yields spiro-indoline-pyrano-phenazine hybrids with high atom economy .
  • Catalyst Design : Acidic hybrid catalysts (e.g., H3_3PMo12_{12}O40_{40}/Hyd-SBA-15) minimize side reactions and enhance regioselectivity in MCRs .

Basic Question: What are the common pitfalls in scaling up laboratory-scale syntheses of these derivatives?

Answer:

  • Solvent Volume Efficiency : Transitioning from ethanol to greener solvents (e.g., PEG-400) reduces waste but may alter reaction kinetics .
  • Purification Challenges : Chromatography becomes impractical at scale; alternatives like crystallization or membrane filtration are prioritized .
  • Exothermic Reactions : Uncontrolled heat generation during acetal formation can degrade products, necessitating controlled addition of reagents .

Advanced Question: How can researchers leverage structural analogs (e.g., pyrano[3,4-c]pyridines) to infer structure-activity relationships (SAR) for novel derivatives?

Answer:

  • Comparative SAR Studies : Analogs with modified ring systems (e.g., pyrano-pyridines vs. pyrano-dioxins) are tested to identify critical pharmacophore elements. For example, replacing the dioxin oxygen with nitrogen alters electron density and binding affinity .
  • Crystallographic Overlays : Superimposing X-ray structures of analogs bound to shared targets (e.g., acetylcholinesterase) reveals conserved interactions, guiding functional group placement .

Basic Question: What protective group strategies are optimal for introducing fluorine or other halogens into the glucopyranose core?

Answer:

  • Trifluoroacetamido Protection : The 2-amino group is protected with trifluoroacetyl before fluorination at C4 or C6 via SN2 displacement with DAST (diethylaminosulfur trifluoride) .
  • Benzyl Ethers : Protect hydroxyl groups during halogenation to prevent competing elimination reactions .

Advanced Question: How can one-pot syntheses be optimized to access diverse pyrano-dioxin libraries for high-throughput screening?

Answer:

  • Modular Substrate Design : Use commercially available glucopyranose derivatives (e.g., 4,6-O-ethylidene glucose) as cores, with variable electrophiles (e.g., substituted isatins) to diversify substituents .
  • Automated Reaction Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of stoichiometry or temperature .

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